4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
Description
4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Properties
IUPAC Name |
4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-14-7-2-4-9-16(14)19-18-11-6-12-21(18)17-10-5-3-8-15(17)13-20-19/h2-12,19-20H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCIHHNQFPJCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CN3C4=CC=CC=C4CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide with cyano-ester epoxide in the presence of a catalyst such as nickel pyrophosphate (Ni2P2O7) under free-solvent conditions . This method is advantageous due to its high yield and environmentally friendly approach.
Industrial Production Methods
In an industrial setting, the continuous flow synthesis of benzodiazepines has been explored to enhance efficiency and scalability. This method involves the use of microreactors and flow chemistry techniques to achieve high yields and purity of the desired product . The continuous flow synthesis offers advantages such as reduced reaction times, improved safety, and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted benzodiazepine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the central nervous system. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects . The compound’s unique structure may also allow it to interact with other molecular pathways, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Midazolam: Another benzodiazepine used for its sedative and anesthetic effects.
Imidazo[1,2-a]pyridines: A class of compounds with similar heterocyclic structures and pharmacological activities.
Uniqueness
4-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine stands out due to its unique structural features, which may confer distinct pharmacological properties and potential applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
